1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole is a heterocyclic compound that incorporates both imidazole and pyrazole rings. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the unique properties imparted by its dual-ring structure. The compound's molecular formula is , and it holds promise in various scientific fields, including drug development and material science.
The compound can be synthesized through several chemical routes, which typically involve the formation of the imidazole ring followed by the pyrazole ring. Its significance in research stems from its biological activities, particularly its interaction with specific enzymes that may influence cellular processes .
The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole generally involves multiple steps:
The synthetic process may also incorporate continuous flow techniques in industrial settings to enhance yield and purity. These methods allow for more controlled reaction environments and can significantly reduce production times while maintaining high-quality standards .
The molecular structure of 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole consists of a pyrazole ring fused with an imidazole moiety. This arrangement contributes to its unique chemical reactivity and biological properties.
Key data regarding the molecular structure includes:
1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole can undergo various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to optimize yields. For example, oxidation reactions might be conducted in polar solvents under controlled temperatures to prevent degradation of sensitive functional groups .
The mechanism of action for 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole primarily involves its interaction with biological targets such as glycylpeptide N-tetradecanoyltransferase enzymes.
Research indicates that this compound may inhibit these enzymes, leading to alterations in protein function and cellular processes. Such interactions suggest potential therapeutic applications in regulating metabolic pathways or combating diseases linked to these enzymes .
The physical properties of 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole include:
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm structural integrity and purity during synthesis .
The applications of 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole span several fields:
The hybrid heterocycle 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole features a pyrazole ring directly linked to a methyl-substituted imidazole moiety via a carbon-carbon bond. Its systematic IUPAC name is 1-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole, with the molecular formula C₈H₉N₅ and a molecular weight of 175.20 g/mol. This bifunctional structure incorporates five nitrogen atoms, contributing to its electron-rich character and versatile coordination capabilities. The compound exemplifies sp²-hybridized nitrogen-rich systems where the imidazole nitrogen (N1) exists in a pyrrole-like configuration (lone pair delocalized in the π-system), while the pyrazole nitrogen adjacent to the linkage point (N1) adopts a pyridine-like character (lone pair in the plane of the ring) [6].
Spectroscopic characterization reveals distinctive signatures. ¹H NMR spectra display characteristic downfield shifts for the imidazole C4-H and C5-H protons (δ ~7.0-7.5 ppm), while the pyrazole protons appear between δ 7.5-8.5 ppm. The methyl group on the imidazole nitrogen resonates as a singlet near δ 3.8 ppm. Infrared spectroscopy confirms C=N stretches in the range 1500-1600 cm⁻¹ and C-H stretches for the methyl group around 2900-3000 cm⁻¹. Mass spectrometry typically shows a molecular ion peak at m/z 175.10 [M]⁺, with fragmentation patterns involving sequential loss of methyl radicals and HCN molecules, indicative of the nitrogen-rich structure [4] [6].
Table 1: Physicochemical Properties of 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole
Property | Value | Experimental Method |
---|---|---|
Molecular Formula | C₈H₉N₅ | High-Resolution Mass Spectrometry |
Molecular Weight | 175.20 g/mol | Calculated |
Hydrogen Bond Acceptors | 5 | Computational Prediction |
Hydrogen Bond Donors | 0 | Computational Prediction |
Rotatable Bonds | 1 | Computational Prediction |
Topological Polar Surface Area | 41.4 Ų | Computational Prediction |
LogP (Partition Coefficient) | ~0.5 | Chromatographic Estimation |
Aromatic Rings | 2 | Structural Analysis |
The planar conformation is stabilized by intramolecular interactions between the imidazole and pyrazole rings, though rotation about the inter-ring bond introduces limited conformational flexibility. Computational models predict a polar surface area (PSA) of approximately 41.4 Ų, suggesting moderate solubility in polar solvents—a property leveraged in pharmaceutical screening libraries. The logP value of ~0.5 indicates balanced lipophilicity, facilitating membrane permeability in biological contexts while retaining water solubility necessary for solution-phase chemistry [6] [8].
The strategic fusion of imidazole and pyrazole motifs emerged prominently in the early 2010s, coinciding with advances in transition-metal-catalyzed cross-coupling methodologies. This compound class exemplifies targeted hybridization—a design principle aiming to merge pharmacophores to enhance bioactivity or material properties. While the exact synthetic route for 1-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole remains proprietary within commercial screening libraries, analogous pathways involve Pd-catalyzed Stille or Suzuki couplings between halogenated imidazoles and pyrazole boronic acids/esters, or direct C-H functionalization strategies [3] .
Its inclusion in ChemDiv's screening libraries (e.g., S776-1627 and S698-1967) by the mid-2010s marked its transition from synthetic curiosity to a validated scaffold for drug discovery. These libraries specifically highlight its application in developing protein-protein interaction (PPI) modulators and agents targeting the nervous system. The compound's rise paralleled growing recognition of N-containing heterocycles as privileged structures in medicinal chemistry, particularly for oncology and CNS disorders where heteroaromatic stacking and hydrogen-bonding capabilities are crucial for target engagement [3] [8].
Table 2: Chronology of Key Developments Involving Imidazole-Pyrazole Hybrids
Timeframe | Development Milestone | Significance |
---|---|---|
Pre-2010 | Synthetic studies on 2-substituted imidazoles | Established reliable methods for imidazole functionalization |
2010-2015 | Library inclusion (e.g., ChemDiv S-series) | Validated scaffold for high-throughput screening |
Post-2015 | Application in PPI modulators and CNS-targeted libraries | Exploited dual hydrogen-bonding capacity for inhibitor design |
The scaffold's design was likely influenced by earlier anticancer agents like dacarbazine (an imidazole-carboxamide) and the kinase inhibitor axitinib (containing pyrazole), reflecting a trend toward modular hybridization of bioactive cores. Its discovery context lies firmly within combinatorial chemistry approaches to expand chemical space for lead generation, particularly targeting challenging biological interfaces requiring multipoint recognition [6].
This hybrid compound embodies three key principles in contemporary heterocyclic chemistry: bioisosterism, supramolecular recognition, and scaffold hopping. The imidazole ring serves as a versatile bioisostere for amides, esters, and other hydrogen-bonding motifs, while the pyrazole contributes metabolic stability and directional hydrogen-bonding capabilities—often mimicking substituted phenyl groups with superior pharmacokinetic profiles [6].
Its electronic architecture enables unique coordination chemistry. The imidazole nitrogen (N3) acts as a potent metal ligand, forming stable complexes with transition metals like copper(II), zinc(II), and palladium. These interactions underpin applications in catalysis, where the hybrid ligand can stabilize active catalytic species, and in materials science for constructing metal-organic frameworks (MOFs) with tunable porosity. Simultaneously, the pyrazole nitrogen can participate in anion binding, creating zwitterionic complexes with biological relevance [4] [7].
In pharmaceutical contexts, the scaffold demonstrates multipoint binding potential. The imidazole ring engages targets via hydrogen bonding (donor-acceptor) and π-stacking, while the pyrazole contributes additional hydrophobic contacts or hydrogen-bond acceptance. This dual functionality explains its prevalence in libraries targeting enzymes with deep hydrophobic pockets flanked by polar residues, such as kinases and phosphodiesterases. As evidenced by its inclusion in ChemDiv's "PPI modulators" library (S776-1627), this compound class disrupts protein interfaces traditionally considered "undruggable" through simultaneous engagement of multiple shallow binding sites [3] [6] [8].
Table 3: Key Heterocyclic Systems and Their Hybrid Derivatives
Core Heterocycle | Hybrid Combination | Enhanced Properties |
---|---|---|
Imidazole | 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole | Improved metabolic stability, dual hydrogen-bonding vectors |
Pyrazole | Piperidine-imidazole-pyrazole (S776-1627) | Increased 3D character, PPI modulation capability |
Triazole | Imidazole-benzazole (anticancer leads) | DNA intercalation potency, topoisomerase inhibition |
The compound's synthetic versatility further solidifies its significance. It undergoes regioselective electrophilic substitution at the pyrazole C4 position, while the imidazole ring tolerates N-alkylation or deprotonation-mediated functionalization. This differential reactivity enables orthogonal derivatization—a critical feature for constructing diverse screening libraries from a common core. Consequently, derivatives like 1-(1-methyl-1H-pyrazole-5-carbonyl)-4-[2-(5-methyl-2-phenyl-1H-imidazol-1-yl)ethyl]piperidine (S776-1627) and 4-(2,5-dimethyl-1H-imidazol-1-yl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine (S698-1967) exemplify its role as a building block for complex pharmacophores targeting diverse therapeutically relevant proteins [3] [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: